2-(Chloromethyl)-2H-1,2,3-triazole

Vue d'ensemble

Description

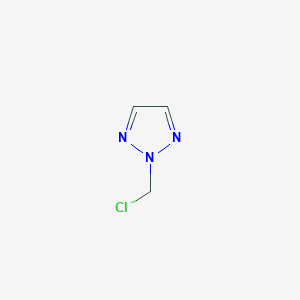

2-(Chloromethyl)-2H-1,2,3-triazole is a heterocyclic compound containing a triazole ring substituted with a chloromethyl group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-2H-1,2,3-triazole typically involves the reaction of 2H-1,2,3-triazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chlorosulfate. The reaction is usually carried out under acidic conditions with a catalyst like zinc chloride to facilitate the chloromethylation process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize the production efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Chloromethyl)-2H-1,2,3-triazole undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

Oxidation and Reduction: The triazole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Nucleophiles: Amines, thiols, alcohols

Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products Formed

The major products formed from these reactions include various substituted triazoles, which can be further functionalized for use in pharmaceuticals and agrochemicals .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

The primary applications of 2-(Chloromethyl)-2H-1,2,3-triazole lie in its role as a building block in the synthesis of various pharmacologically active compounds. Triazoles, including this compound, are known for their significant biological activities, including:

- Antimicrobial Activity : Triazole derivatives have been shown to exhibit potent antimicrobial properties against a range of pathogens. For instance, compounds derived from 1,2,3-triazoles are effective against bacteria and fungi due to their ability to inhibit key metabolic pathways .

- Anticancer Properties : Numerous studies have highlighted the anticancer potential of triazole-containing compounds. For example, derivatives of 1,2,3-triazoles have demonstrated significant cytotoxic effects on various cancer cell lines, often inducing apoptosis and inhibiting cell proliferation . The structural versatility of triazoles allows for the design of compounds that can target specific cancer mechanisms effectively.

- Antiviral Activity : Recent research has indicated that triazole derivatives can inhibit viral replication. Some studies have reported that certain 1,2,3-triazole-containing hybrids show promise against viruses like SARS-CoV-2 .

Synthesis and Modification

The synthesis of this compound can be achieved through various methodologies, including:

- Click Chemistry : This approach utilizes the azide-alkyne cycloaddition reaction to create triazole derivatives efficiently. The versatility and high yield of this method make it suitable for generating libraries of triazole compounds .

- Functionalization : The chloromethyl group in this compound allows for further functionalization through nucleophilic substitution reactions. This enables the introduction of diverse substituents that can enhance biological activity or alter pharmacokinetic properties .

Case Studies and Research Findings

Several case studies illustrate the applications and effectiveness of this compound derivatives:

- Anticancer Activity : A study demonstrated that a series of 1,2,3-triazole analogs showed IC50 values in the low micromolar range against various cancer cell lines (e.g., HCT116). These compounds induced apoptosis and inhibited migration in cancer cells .

- Antimicrobial Efficacy : Research has shown that triazole derivatives exhibit strong antibacterial and antifungal activities. For example, certain synthesized triazoles were effective against resistant strains of bacteria and fungi .

- Antiviral Research : A recent patent highlighted the antiviral efficacy of specific triazole hybrids against SARS-CoV-2. These compounds were found to inhibit viral replication significantly .

Mécanisme D'action

The mechanism of action of 2-(Chloromethyl)-2H-1,2,3-triazole involves its ability to act as an alkylating agent, introducing the chloromethyl group into various substrates. This reactivity is facilitated by the electron-deficient nature of the triazole ring, which makes it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the substrate being modified .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Chloromethyl methyl ether

- Bis(chloromethyl) ether

- Benzyl chloromethyl ether

Comparison

2-(Chloromethyl)-2H-1,2,3-triazole is unique due to its triazole ring structure, which imparts distinct reactivity compared to other chloromethyl compounds. While chloromethyl methyl ether and bis(chloromethyl) ether are primarily used as alkylating agents, this compound offers additional versatility in forming heterocyclic compounds with potential biological activity .

Activité Biologique

2-(Chloromethyl)-2H-1,2,3-triazole is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, including pharmacological effects, mechanisms of action, and applications in drug development.

Chemical Structure and Properties

The compound features a triazole ring with a chloromethyl substituent, which enhances its reactivity and allows for diverse interactions with biological targets. The presence of the chloromethyl group enables the compound to participate in nucleophilic substitution reactions, making it a versatile building block for synthesizing more complex molecules.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For example, derivatives have shown significant antiproliferative activity against various cancer cell lines. One notable study reported an IC50 value of 33 nM against the enzyme 5α-reductase, which is involved in androgen signaling pathways linked to prostate cancer progression .

Enzyme Interaction

The chloromethyl group allows for covalent bonding with target enzymes. This interaction can inhibit key enzymes involved in cancer cell proliferation and survival pathways. Research indicates that certain triazole derivatives can act as competitive inhibitors for enzymes such as tyrosinase, which is crucial in melanin synthesis .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits moderate antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Further investigations are needed to fully characterize this activity and explore its potential applications in treating infections.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Binding Interactions : The compound binds to critical enzymes or receptors within cellular pathways, influencing various biological processes.

- Cellular Effects : It affects cell signaling pathways and gene expression, leading to alterations in cellular metabolism and apoptosis in cancer cells.

Case Studies

| Study | Findings | IC50 Values |

|---|---|---|

| Antiproliferative activity against prostate cancer cells | Significant inhibition observed | 33 nM (5α-reductase) |

| AChE inhibition relevant to neurodegenerative diseases | Potential therapeutic implications | 0.09 μM |

| Inhibition of human microsomal enzymes | Significant enzyme interaction | 59 nM (17β-hydroxylase) |

Propriétés

IUPAC Name |

2-(chloromethyl)triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4ClN3/c4-3-7-5-1-2-6-7/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRGPKCHJKNCEOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(N=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90603544 | |

| Record name | 2-(Chloromethyl)-2H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90603544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80199-90-2 | |

| Record name | 2-(Chloromethyl)-2H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90603544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.